molecular formula C10H12BrNO2 B7861430 Ethyl 2-amino-4-bromo-3-methylbenzoate

Ethyl 2-amino-4-bromo-3-methylbenzoate

Cat. No.: B7861430
M. Wt: 258.11 g/mol
InChI Key: QNBIIRHXBPXWHA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-bromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid, followed by esterification and amination. One common method includes:

    Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Esterification: The resulting 4-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form Ethyl 4-bromo-3-methylbenzoate.

    Amination: Finally, the ester is subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and efficient purification techniques such as crystallization and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of Ethyl 2-amino-4-hydroxy-3-methylbenzoate.

    Reduction: Formation of Ethyl 2-amino-3-methylbenzoate.

    Oxidation: Formation of Ethyl 2-amino-4-bromo-3-carboxybenzoate.

Scientific Research Applications

Ethyl 2-amino-4-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-amino-4-bromo-3-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 2-amino-4-bromo-3-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group, which may influence its steric properties and interactions.

    This compound: Similar structure but with different substituents on the benzene ring, affecting its chemical and physical properties.

Properties

IUPAC Name

ethyl 2-amino-4-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBIIRHXBPXWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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